{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine

Catalog No.
S13668289
CAS No.
M.F
C16H22FN3
M. Wt
275.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pe...

Product Name

{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine

IUPAC Name

5-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpentan-1-amine

Molecular Formula

C16H22FN3

Molecular Weight

275.36 g/mol

InChI

InChI=1S/C16H22FN3/c1-18-11-5-3-4-6-15-12-16(20(2)19-15)13-7-9-14(17)10-8-13/h7-10,12,18H,3-6,11H2,1-2H3

InChI Key

QQXHWTOQPLTTGP-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C

The compound {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine is a chemical entity notable for its structural complexity and potential biological activity. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a pentyl chain and a fluorophenyl group. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

This compound is categorized under the broader class of pyrazole derivatives, which are known for their diverse pharmacological properties. Its molecular formula is C16H24Cl2FN3C_{16}H_{24}Cl_{2}FN_{3} with a molecular weight of approximately 348.29 g/mol. The compound's structure can be represented using various chemical notation systems, including SMILES and InChI.

The chemical reactivity of {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine can be explored through various synthetic pathways. Typically, reactions involving this compound may include:

  • N-Alkylation: The amine group can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Substitution Reactions: The fluorine atom on the phenyl ring may participate in nucleophilic aromatic substitution under specific conditions.
  • Hydrogenation: The unsaturated bonds in the pyrazole or phenyl rings could be targets for hydrogenation reactions.

These reactions are fundamental for modifying the compound to enhance its biological activity or to synthesize analogs.

The synthesis of {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions between hydrazines and appropriate carbonyl compounds.
  • Introduction of the Pentyl Chain: This step may involve alkylation reactions using suitable alkyl halides.
  • Fluorination: The incorporation of the fluorine atom into the phenyl ring can be performed using selective fluorination methods.
  • Final Amine Formation: The final step involves introducing the methyl group to the amine functionality through reductive amination or direct methylation.

These methods require careful control of reaction conditions to ensure high yields and purity of the desired product.

The potential applications of {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine span various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery programs targeting inflammation and cancer.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action related to pyrazole derivatives.
  • Material Science: Due to its specific chemical properties, it may find applications in developing new materials with tailored functionalities.

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques like:

  • Molecular Docking Studies: These computational methods can predict how well the compound binds to target proteins.
  • In Vitro Assays: Laboratory experiments can assess the biological effects and interactions with cellular systems.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine, each exhibiting unique properties:

Compound NameMolecular FormulaBiological Activity
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-olC10H9FN2OC_{10}H_{9}FN_{2}OAntiinflammatory
5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amineC11H12FN3C_{11}H_{12}FN_{3}Anticancer
3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl(methyl)amineC14H20ClN3C_{14}H_{20}ClN_{3}Neuroprotective

The uniqueness of {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine lies in its specific combination of substituents that may enhance its biological activity compared to these similar compounds. Its longer pentyl chain could influence its pharmacokinetic properties, making it an interesting subject for further research.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.17977588 g/mol

Monoisotopic Mass

275.17977588 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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